

solubility and stability of N-(1-iminopentyl)glycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentanimidoylamino-acetic acid*

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An In-depth Technical Guide to the Predicted Solubility and Stability of N-(1-iminopentyl)glycine

Abstract

N-(1-iminopentyl)glycine (CAS 193140-43-1) is a glycine derivative utilized as a reactant in the synthesis of losartan intermediates^{[1][2]}. As a molecule featuring a hydrophilic amino acid backbone and a lipophilic imine-containing side chain, its physicochemical properties, particularly solubility and stability, are critical for its application in synthetic chemistry and potential consideration in drug development. This document provides a comprehensive technical overview of the predicted solubility and stability of N-(1-iminopentyl)glycine based on established chemical principles of its constituent functional groups. Due to a lack of published experimental data for this specific molecule, this guide also outlines detailed, standardized protocols for the empirical determination of these properties.

Chemical Structure and Properties

N-(1-iminopentyl)glycine is a Schiff base formed from the condensation of glycine and pentanal. Its structure incorporates a polar carboxylic acid group, a basic imine group, and a nonpolar pentyl chain.

- IUPAC Name: 2-(pentanimidoylamino)acetic acid^[3]
- CAS Number: 193140-43-1^{[1][2][3][4][5]}

- Molecular Formula: C₇H₁₄N₂O₂[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Molecular Weight: 158.2 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

- Predicted Properties:

- Boiling Point: 268.4±42.0 °C[\[2\]](#)
 - Density: 1.12±0.1 g/cm³[\[2\]](#)
 - pKa: 3.48±0.10 (for the carboxylic acid)[\[2\]](#)

Predicted Solubility Profile

The solubility of N-(1-iminopentyl)glycine is dictated by the interplay between its polar glycine moiety and its lipophilic pentyl-imine portion. While specific quantitative data is unavailable[\[2\]](#), a qualitative and semi-quantitative prediction can be made for common laboratory solvents. The imine group's ability to be protonated at acidic pH will significantly enhance aqueous solubility.

Table 1: Predicted Solubility of N-(1-iminopentyl)glycine

Solvent	Solvent Type	Predicted Solubility	Rationale
Water (pH 7.0)	Polar Protic	Moderate	The polar glycine backbone aids solubility, but the C5 alkyl chain limits it. Zwitterionic character may be present.
Phosphate-Buffered Saline (PBS, pH 7.4)	Buffered Aqueous	Moderate	Similar to water, with buffering capacity to maintain pH.
Water (pH < 4)	Acidic Aqueous	High	Protonation of the imine nitrogen (C=N) to an iminium ion (C=N ⁺ H) and suppression of carboxylate formation increases polarity and water solubility.
Water (pH > 10)	Basic Aqueous	Moderate to High	Deprotonation of the carboxylic acid to a carboxylate enhances solubility.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	Capable of solvating both polar (acid, imine) and non-polar (alkyl chain) parts of the molecule.
Ethanol / Methanol	Polar Protic	High	Good balance of polarity and non-polarity to dissolve the molecule.
Dichloromethane (DCM)	Non-polar	Low to Moderate	The non-polar pentyl chain will favor solubility, but the polar

glycine headgroup will limit it.

Hexanes	Non-polar	Very Low	The high polarity of the glycine and imine groups prevents dissolution in highly non-polar solvents.
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Predicted Stability Profile and Degradation Pathway

The primary point of instability in N-(1-iminopentyl)glycine is the imine (Schiff base) linkage. This bond is susceptible to hydrolysis, breaking down into its constituent amine (glycine) and aldehyde (pentanal). The rate of this hydrolysis is highly dependent on pH.

- Acidic Conditions (pH < 6): Hydrolysis is rapid. The reaction is catalyzed by acid, which protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.
- Neutral to Mildly Basic Conditions (pH 7-9): The imine bond is generally at its most stable. In this range, the rate of hydrolysis is typically at a minimum[6][7].
- Strongly Basic Conditions (pH > 10): The rate of hydrolysis can increase again, though typically not as rapidly as in acidic conditions.

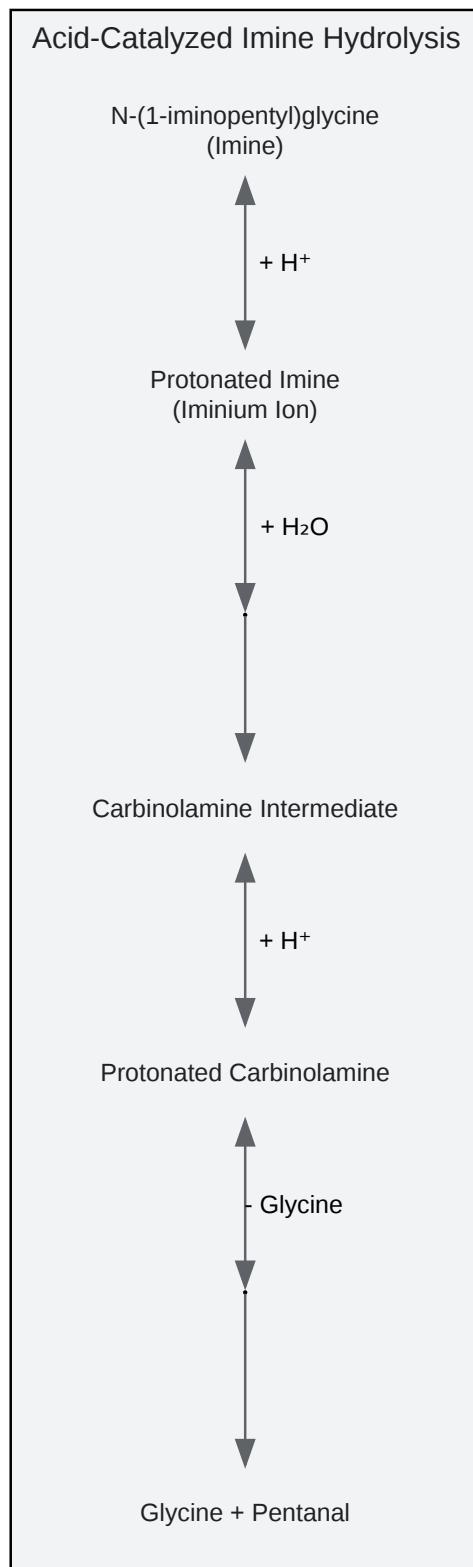
Metal ions can also catalyze the hydrolysis process[8].

Table 2: Predicted Stability of N-(1-iminopentyl)glycine in Aqueous Solution

Condition	Temperature	Predicted Half-Life	Primary Degradation Pathway
pH 3.0	25 °C	Minutes to Hours	Rapid acid-catalyzed hydrolysis
pH 5.0	25 °C	Hours to Days	Moderate acid-catalyzed hydrolysis
pH 7.4	25 °C	Days to Weeks	Slow, uncatalyzed hydrolysis
pH 9.0	25 °C	Weeks	Generally the most stable pH range[6][7]
Presence of Metal Ions (e.g., Cu ²⁺ , Fe ³⁺)	25 °C, pH 7.4	Significantly Reduced	Metal-catalyzed hydrolysis[8]
Elevated Temperature (>40 °C)	pH 7.4	Reduced	Thermally accelerated hydrolysis

Imine Hydrolysis Pathway

The equilibrium between the imine and its precursors is pH-dependent. The diagram below illustrates the acid-catalyzed hydrolysis mechanism, which is the most significant degradation pathway in aqueous solutions.



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Figure 1: Acid-catalyzed hydrolysis pathway of N-(1-iminopentyl)glycine.

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

- Preparation: Add an excess amount of N-(1-iminopentyl)glycine (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, DMSO) in a glass vial.
- Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- Sampling and Dilution: Carefully remove a known volume of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with an appropriate mobile phase for the chosen analytical method.
- Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
- Calculation: Calculate the original concentration in the supernatant based on the dilution factor. This value represents the solubility of the compound in mg/mL or mmol/L.

Protocol for Stability Assessment (HPLC-Based Assay)

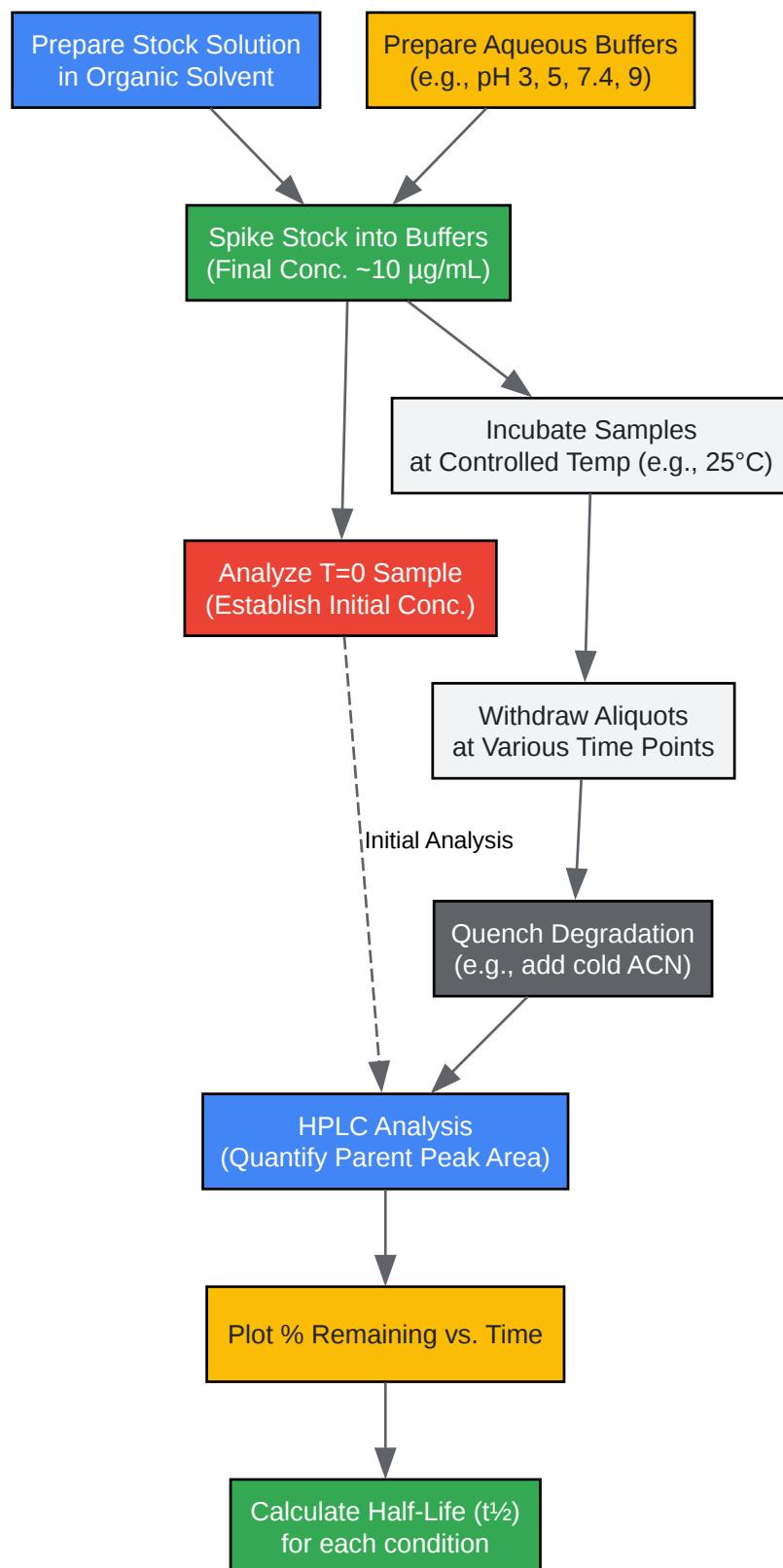
This protocol assesses the chemical stability of the compound under various conditions (e.g., different pH values).

- Stock Solution Preparation: Prepare a concentrated stock solution of N-(1-iminopentyl)glycine in a suitable organic solvent (e.g., DMSO or Acetonitrile) where it is known to be stable.

- Incubation Sample Preparation:
 - Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7.4, 9).
 - Spike a small volume of the stock solution into a larger volume of each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial percentage of organic solvent is low (<1%) to not affect the buffer's properties.
- Time-Point Analysis:
 - Immediately after preparation (t=0), take an aliquot from each sample, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and analyze via HPLC to determine the initial concentration.
 - Incubate the remaining samples in a temperature-controlled environment (e.g., 25 °C or 37 °C).
 - At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots, quench, and analyze by HPLC.
- Data Analysis:
 - Develop an HPLC method that effectively separates the parent compound from its degradation products (glycine and pentanal).
 - Plot the percentage of the parent compound remaining versus time for each condition.
 - Calculate the degradation rate constant (k) and the half-life ($t_{1/2}$) for the compound at each pH.

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive stability study.

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